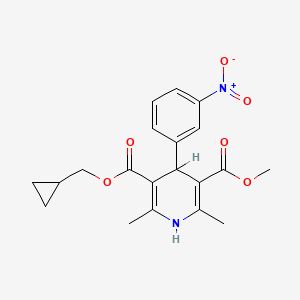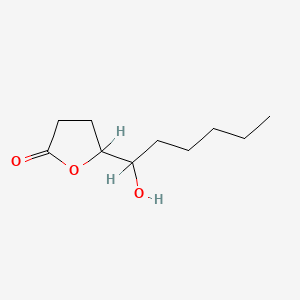
cis-5-Dodecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Dodecene Acid: One common method involves the oxidation of dodecene acid to produce cis-5-Dodecenoic acid.
Organic Synthesis: Various organic synthesis reactions can be employed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Dodecenoic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into saturated fatty acids.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids and other substituted derivatives.
Scientific Research Applications
cis-5-Dodecenoic acid has a wide range of applications in scientific research:
Mechanism of Action
cis-5-Dodecenoic acid exerts its effects through various molecular targets and pathways:
Inhibition of Cyclooxygenase Enzymes: It has inhibitory activities against cyclooxygenase-I and cyclooxygenase-II, which are involved in inflammatory processes.
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell death.
Anti-Biofilm Activity: It prevents the formation of biofilms by inhibiting the adhesion of bacteria to surfaces.
Comparison with Similar Compounds
cis-2-Dodecenoic acid: This compound also has a twelve-carbon chain with a cis double bond but at the second carbon position.
cis-4-Decenoic acid: Another similar compound with a ten-carbon chain and a cis double bond at the fourth carbon position.
cis-11-Methyl-2-dodecenoic acid: This compound has a twelve-carbon chain with a methyl group and a cis double bond at the second carbon position.
Uniqueness: cis-5-Dodecenoic acid is unique due to its specific position of the double bond, which imparts distinct chemical and biological properties. Its inhibitory activities against cyclooxygenase enzymes and its anti-biofilm properties make it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
dodec-5-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14) |
InChI Key |
IJBFSOLHRKELLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(=O)O |
Synonyms |
5-dodecenoic acid 5-dodecenoic acid, (E)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


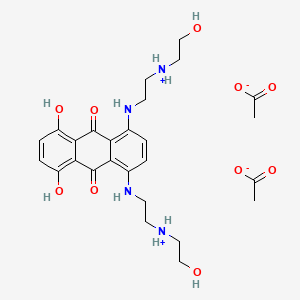
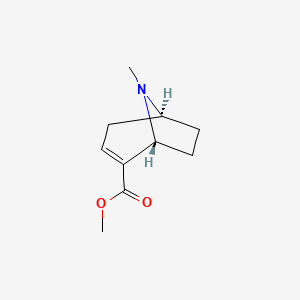
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/new.no-structure.jpg)
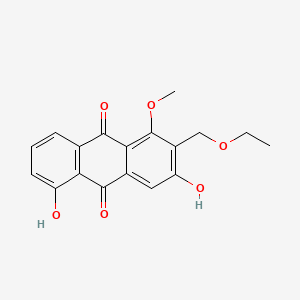

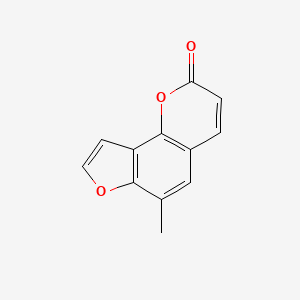
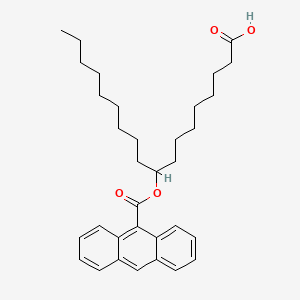
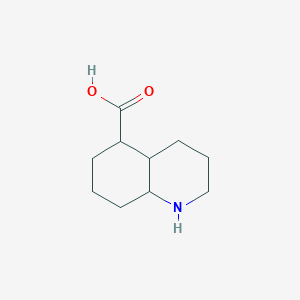
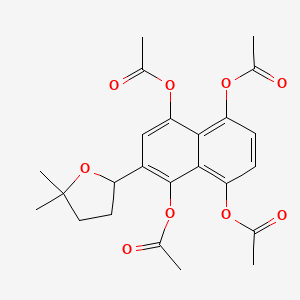
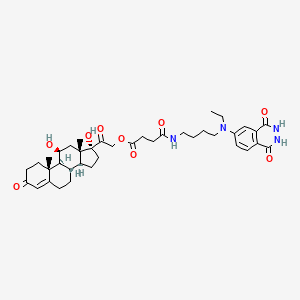
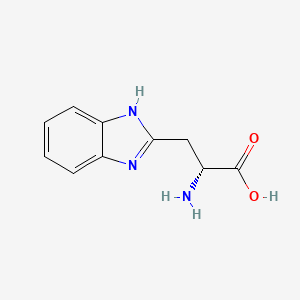
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
